4-Chloro-6-(methylsulfinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(methylsulfinyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfinyl)pyrimidine typically involves the chlorination of 6-methylthio-pyrimidine followed by oxidation. One common method involves the reaction of 6-methylthio-pyrimidine with thionyl chloride to introduce the chlorine atom at the 4-position. This is followed by oxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to convert the methylthio group to a methylsulfinyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to 4-chloro-6-(methylthio)pyrimidine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine to facilitate the reaction.
Major Products Formed
Oxidation: 4-Chloro-6-(methylsulfonyl)pyrimidine.
Reduction: 4-Chloro-6-(methylthio)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(methylsulfinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes involved in cancer and inflammatory diseases.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylsulfinyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: Similar in structure but with the sulfonyl group at the 2-position.
4,6-Dichloropyrimidine: Contains two chlorine atoms at positions 4 and 6.
6-Methylthio-4-chloropyrimidine: Contains a methylthio group instead of a methylsulfinyl group.
Uniqueness
4-Chloro-6-(methylsulfinyl)pyrimidine is unique due to the presence of both a chlorine atom and a methylsulfinyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other applications.
Properties
IUPAC Name |
4-chloro-6-methylsulfinylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-10(9)5-2-4(6)7-3-8-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRURMWVYNFDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC(=NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.